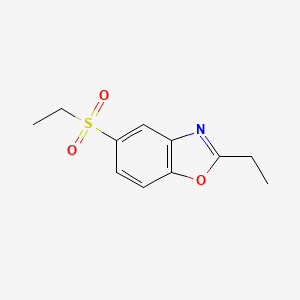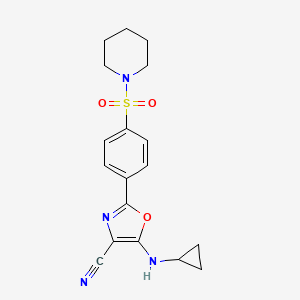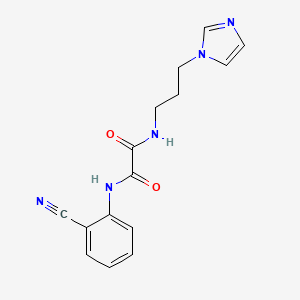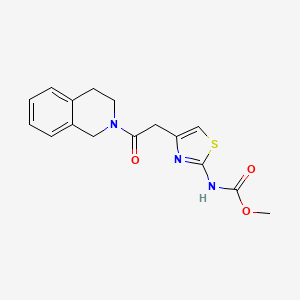
1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide” belongs to the class of quinolones, which are bicyclic compounds containing a 2-quinolone moiety . Quinolones are known for their pharmaceutical and biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including an allyl group, a hydroxy group, a carboxamide group, and a methylpyridinyl group. These groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 4-hydroxy-2-quinolones are known to undergo various reactions, including the formation of pyranoquinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Quinolones generally have good stability and are often crystalline solids at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that can serve as a precursor or intermediate in the synthesis of various chemical structures. For instance, Ukrainets et al. (2011) explored the bromination reactions of similar quinoline derivatives, demonstrating the potential for producing oxazolo[3,2-a]-quinolines through halocyclization, a process that could be relevant for the compound due to its structural similarities (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011). This study highlights the compound's utility in chemical synthesis and the exploration of its chemical behavior under different conditions.
Potential in Drug Development
The structure of 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide suggests its potential relevance in drug development, particularly due to the presence of the quinoline core, a scaffold present in many pharmacologically active compounds. Though direct research on this specific compound's applications in drug development is scarce, studies on related quinoline derivatives provide insights. For instance, the synthesis and evaluation of quinoline derivatives for their antimicrobial properties (Desai, Dodiya, & Shihora, 2011) indicate the broader potential of quinoline-based compounds in therapeutic contexts (Desai, Dodiya, & Shihora, 2011).
Molecular Structure and Functional Group Reactivity
The molecular structure of 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, featuring a mix of functional groups, offers a variety of chemical reactivities. For example, Ukrainets et al. (2009) conducted studies on related compounds, emphasizing the synthesis strategies and structural elucidation through X-ray analysis, which might be applicable for understanding and manipulating the compound (Ukrainets, Red’kin, Sidorenko, & Turov, 2009). This aspect is crucial for developing new chemical entities with potential application in medicinal chemistry.
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-11-22-14-9-5-4-8-13(14)17(23)16(19(22)25)18(24)21-15-10-6-7-12(2)20-15/h3-10,23H,1,11H2,2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZINYXXUMPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)


![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)



![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)


![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)